4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
This compound is a nitrogen-rich tricyclic system featuring a fused hexaazatricyclo framework with a tert-butyl group at position 4 and a 5-chloro-2-methylphenyl substituent at position 10. Structural studies of analogous compounds (e.g., methoxyphenyl or chlorophenyl derivatives) highlight the importance of substituent positioning on crystallographic packing and intermolecular interactions .
Properties
Molecular Formula |
C17H17ClN6 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H17ClN6/c1-10-5-6-11(18)7-13(10)24-14-12(8-20-24)15-21-16(17(2,3)4)22-23(15)9-19-14/h5-9H,1-4H3 |
InChI Key |
SPLXDBCPYUQSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various organoboron reagents for Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features and substituents of the target compound with related tricyclic systems:
Key Observations:
- Substituent Effects: The methoxyphenyl derivative (342.36 g/mol) exhibits enhanced solubility compared to chlorophenyl analogs due to the electron-donating methoxy group, while chloro substituents increase lipophilicity and membrane permeability .
- Crystallography: The orthorhombic packing in the methoxyphenyl compound (Pna21) involves C–H···π and π–π interactions, which stabilize the lattice . In contrast, chlorophenyl derivatives often adopt monoclinic systems with tighter packing due to halogen bonding .
- Biological Activity: Chlorine and methyl groups correlate with herbicidal and antibacterial properties, as seen in the 4-chlorophenyl derivative , whereas methoxy groups are linked to broader antimicrobial efficacy .
Reactivity and Computational Studies
- Electrochemical Properties: Comparative density functional theory (DFT) studies on chlorinated tricyclic compounds (e.g., 1,7,8,9-tetrachloro-10,10-dimethoxy derivatives) reveal low HOMO-LUMO gaps (~3.5 eV), suggesting high reactivity suitable for charge-transfer applications .
- Docking Studies: Molecular docking of 4-benzylpiperazine-substituted tricyclics demonstrates strong binding to kinase targets (binding energy: −9.2 kcal/mol), with the tert-butyl group in the target compound likely enhancing hydrophobic pocket interactions .
Similarity Metrics
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons, the target compound shares ~70% structural similarity with 12-(4-chlorophenyl)-7-methyl derivatives (Tc = 0.70) but only ~50% with thia-substituted analogs (Tc = 0.50), highlighting the critical role of nitrogen vs. sulfur in the core structure .
Biological Activity
The compound 4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₃
- Molecular Weight : 323.77 g/mol
- SMILES Notation : CC1=C(C=CC(Cl)=C1)C2=NOC(CNC(OC(C)(C)C)=O)=N2
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.77 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of hexaazatricyclo compounds showed potent cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Tumor Growth : By interfering with the signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant Activity : Reducing oxidative stress within cells, which is often elevated in cancerous tissues.
Case Studies
- Study on In Vitro Anticancer Activity :
- In Vivo Efficacy :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good absorption characteristics when administered orally.
- Distribution : High affinity for fatty tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with various metabolites identified that retain some biological activity.
- Toxicity Profile : Preliminary toxicity studies indicate a favorable profile with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
